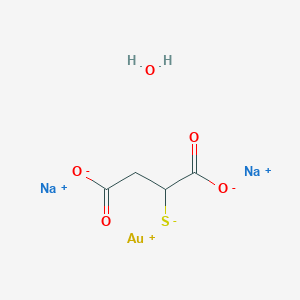

Gold sodium thiomalate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

39377-38-3 |

|---|---|

Molecular Formula |

C4H5AuNa2O5S |

Molecular Weight |

408.09 g/mol |

IUPAC Name |

disodium;gold(1+);2-sulfidobutanedioate;hydrate |

InChI |

InChI=1S/C4H6O4S.Au.2Na.H2O/c5-3(6)1-2(9)4(7)8;;;;/h2,9H,1H2,(H,5,6)(H,7,8);;;;1H2/q;3*+1;/p-3 |

InChI Key |

YLQOAPBVYJCTPW-UHFFFAOYSA-K |

SMILES |

C(C(C(=O)[O-])[S-])C(=O)[O-].O.[Na+].[Na+].[Au+] |

Canonical SMILES |

C(C(C(=O)[O-])[S-])C(=O)[O-].O.[Na+].[Na+].[Au+] |

Color/Form |

White to yellowish-white powder; mixture of mono- and disodium salts |

Other CAS No. |

12244-57-4 |

Related CAS |

12244-57-4 (Parent) |

shelf_life |

Following the date of manufacture, ... gold sodium thiomalate injection /has an expiration date/ of 5 years. |

solubility |

Very soluble in water; practically insoluble in alcohol, ethe |

Synonyms |

Aurolate Aurothiomalate Aurothiomalate, Sodium Gold Disodium Thiomalate, Monohydrate Gold Sodium Thiomalate Gold Thiomalate Gold Thiomalate, Sodium Gold Thiomalic Acid Mercaptobutanedioic Acid Monogold(1+) Sodium Salt Miocrin Miocrisin Monogold (1+) Disodium Thiomalate Myochrysine Myocrisin Myocrysine Sodium Aurothiomalate Sodium Gold Thiomalate Sodium Thiomalate, Gold Sodium Thiomalatoaurate Tauredon Thiomalate, Gold Thiomalatoaurate, Sodium |

Origin of Product |

United States |

Foundational & Exploratory

The Rise and Fall of Chrysotherapy: A Technical History of Gold Sodium Thiomalate in Medicine

For decades, compounds derived from gold were a cornerstone in the management of rheumatoid arthritis, a therapeutic strategy known as chrysotherapy. Among these, gold sodium thiomalate (GSTM) emerged as a prominent parenteral treatment, offering hope to patients with this debilitating autoimmune disease. This technical guide delves into the history of GSTM, from its initial application to its eventual decline, providing researchers, scientists, and drug development professionals with an in-depth understanding of its clinical performance, underlying mechanisms, and the experimental foundations of its use.

Discovery and Development: From Tuberculosis to Arthritis

The medicinal use of gold compounds dates back centuries, but their application in rheumatoid arthritis was a result of a serendipitous observation. In the 1920s, the prevailing theory incorrectly linked rheumatoid arthritis to tuberculosis. Jacques Forestier, a French physician, building on the work of Robert Koch who had identified the anti-tubercular properties of gold cyanide, began experimenting with gold salts in patients with rheumatoid arthritis.[1] In 1929, Forestier published his findings on the favorable use of a gold compound, marking the beginning of modern chrysotherapy.[1][2] This pioneering work established gold salts, including this compound, as a significant therapeutic option for rheumatoid arthritis for over half a century.[3][4][5]

Mechanism of Action: An Immunomodulatory Effect

The precise mechanism of action of this compound has never been fully elucidated, but research points towards a complex immunomodulatory and anti-inflammatory effect.[6][7] GSTM is known to suppress the synovitis characteristic of active rheumatoid disease.[6] At a cellular level, gold compounds have been shown to influence various components of the immune system.

Key proposed mechanisms include:

-

Inhibition of Pro-inflammatory Cytokines: Gold compounds have been demonstrated to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[8] This is thought to occur, in part, through the suppression of the NF-κB signaling pathway.[8]

-

Modulation of Cellular Functions: GSTM has been shown to inhibit the proliferation of synovial cells, which are key contributors to the inflammatory environment in the rheumatoid joint.[4][9][10][11][12][13] It also affects the function of various immune cells, including the inhibition of lymphocyte activation and the suppression of dendritic cell differentiation and function.[14][15]

-

Enzyme Inhibition: this compound is known to inhibit several enzymes involved in inflammation and tissue degradation, including acid phosphatase, beta-glucuronidase, and elastase.[2]

The following diagram illustrates a proposed signaling pathway for the anti-inflammatory effects of this compound.

Clinical Application and Efficacy

This compound was indicated for the treatment of active adult and juvenile rheumatoid arthritis.[6] Therapeutic effects were slow to manifest, with initial improvements such as reduced morning stiffness sometimes taking six to eight weeks, and more significant benefits appearing after several months of therapy.[6]

Data Presentation

The efficacy of this compound has been evaluated in numerous clinical trials. The following tables summarize key quantitative data from comparative studies.

Table 1: Efficacy of this compound (GSTM) vs. Placebo and Auranofin (Oral Gold) Data from a 20-21 week prospective, controlled, double-blind multicenter trial.[3][7][9][16]

| Outcome Measure | GSTM Improvement | Auranofin Improvement | Placebo Improvement | p-value (GSTM vs. Placebo) |

| ≥50% Improvement in Pain/Tenderness Score | 48% | 34% | 9% | Statistically Significant |

| ≥50% Improvement in Joint Swelling | 37% | 28% | 12% | p = 0.009 |

| Improvement in Physician's Assessment | Superior to Placebo | Superior to Placebo | - | Statistically Significant |

| Decrease in Erythrocyte Sedimentation Rate (ESR) | Superior to Placebo | Superior to Placebo | - | Statistically Significant |

Table 2: Adverse Effects and Withdrawals in Comparative Trials Data compiled from various clinical trials.[2][3][17]

| Reason for Withdrawal | GSTM | Auranofin | Methotrexate (B535133) | Sulfasalazine |

| Withdrawal due to Adverse Effects | 27% - 41% | 6% | ~11% (2/18 patients) | 16% |

| Withdrawal due to Lack of Efficacy | ~35% (6/17 patients) | ~65% (11/17 patients) | - | - |

Experimental Protocols

The evaluation of this compound's therapeutic potential and mechanism of action has relied on various in vitro and in vivo experimental models.

In Vitro Model: Effect on Human Synovial Cells

This protocol describes a typical experiment to assess the effect of GSTM on the proliferation and collagen synthesis of synovial cells cultured from patients with rheumatoid arthritis.[4][10][11][12][13]

Methodology:

-

Tissue Acquisition: Obtain human synovial tissue from consenting patients with rheumatoid arthritis during therapeutic surgery.

-

Cell Culture:

-

Transport tissue in Dulbecco's Modified Eagle's Medium (DMEM).

-

Create explants (approximately 5 mm) and grow them in DMEM supplemented with 10% fetal calf serum and antibiotics.

-

Use cells between passages 2 and 4 for experiments.

-

-

GSTM Treatment:

-

Add this compound to the cell cultures at various concentrations (e.g., up to 100 µM).

-

Incubate for specified periods (e.g., 4 days for proliferation assays, up to 20 days for protein synthesis assays).

-

-

Assays:

-

Cell Proliferation: Measure the incorporation of [3H]thymidine to assess DNA synthesis and cell proliferation. A 50% inhibition of [3H]thymidine incorporation was observed at a concentration of 100 µM GSTM after 4 days.[10][13]

-

Protein Synthesis: Quantify the amount of collagen and non-collagen protein synthesized by the cells.

-

Enzyme Activity: Measure the activity of enzymes such as prolyl hydroxylase.

-

In Vivo Model: Adjuvant-Induced Arthritis in Rats

The adjuvant-induced arthritis model in rats is a common preclinical model for rheumatoid arthritis used to evaluate anti-inflammatory drugs.[7][10]

Methodology:

-

Animal Model: Use a susceptible rat strain, such as the DA (Dark Agouti) rat.

-

Induction of Arthritis:

-

Prepare an emulsion of Complete Freund's Adjuvant (CFA) containing Mycobacterium.

-

Induce arthritis by a single intradermal injection of the CFA emulsion at the base of the tail.

-

-

GSTM Treatment:

-

Evaluation of Arthritis:

-

Visually score the severity of arthritis in the paws based on erythema and swelling.

-

Measure paw volume using a plethysmometer.

-

Conduct histological analysis of the joints to assess inflammation and cartilage/bone destruction.

-

Radiographic imaging can also be used to assess joint damage.[7]

-

The following diagram outlines the workflow for a typical preclinical in vivo experiment.

Administration and Adverse Effects

This compound was administered only by intramuscular injection, typically into the gluteal muscle.[6] The dosing regimen was carefully escalated.

Typical Adult Dosing Schedule: [6]

-

Week 1: 10 mg test dose

-

Week 2: 25 mg

-

Subsequent Weeks: 25 to 50 mg weekly until a cumulative dose of 1 gram is reached, or until toxicity or significant clinical improvement occurs.

-

Maintenance: If improvement is seen, the dose may be decreased or the interval between injections increased to every two, three, or four weeks.

The use of this compound was limited by a significant incidence of adverse effects, occurring in approximately 30% of patients.[18] These were the most common reason for discontinuing therapy.

Table 3: Common and Serious Adverse Effects of this compound

| Category | Common Adverse Effects | Less Common but Serious Adverse Effects |

| Mucocutaneous | Pruritus, dermatitis, stomatitis, metallic taste.[6][18] | Exfoliative dermatitis. |

| Renal | Proteinuria, hematuria.[10] | Nephrotic syndrome, glomerulonephritis.[10] |

| Hematologic | Eosinophilia, mild leukopenia.[6] | Thrombocytopenia, agranulocytosis, aplastic anemia. |

| Vasomotor | "Nitritoid" reactions (flushing, dizziness, syncope) immediately after injection.[5][7] | Anaphylactic shock.[6] |

| Gastrointestinal | Nausea, vomiting, diarrhea.[6] | Ulcerative enterocolitis. |

| Other | Chrysiasis (gray-blue skin pigmentation).[10] | Pulmonary fibrosis ("gold lung"), hepatotoxicity. |

The following diagram illustrates the clinical workflow for initiating and monitoring a patient on this compound therapy.

Decline in Use and Legacy

The use of this compound began to decline significantly in the 1990s with the advent of more effective and less toxic disease-modifying antirheumatic drugs (DMARDs).[16] Methotrexate, in particular, became the standard of care due to its superior risk-benefit profile.[4][13] The demanding monitoring requirements and the high frequency of adverse effects leading to discontinuation made chrysotherapy a less favorable option. By 2019, the manufacturer discontinued (B1498344) the production of parenteral gold salts, including sodium aurothiomalate, effectively ending the era of chrysotherapy for most patients.[2]

Despite its decline, the history of this compound offers valuable lessons for drug development. It demonstrated that targeting the underlying inflammatory processes in rheumatoid arthritis could lead to significant clinical improvement, paving the way for the development of more targeted biologic and synthetic DMARDs. The study of its immunomodulatory effects contributed to a greater understanding of the pathophysiology of rheumatoid arthritis. While no longer in clinical use, the golden age of chrysotherapy remains a significant chapter in the history of rheumatology.

References

- 1. A controlled trial comparing sulfasalazine, this compound, and placebo in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of auranofin, this compound, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. db.cngb.org [db.cngb.org]

- 4. Auranofin, this compound, and placebo in the treatment of rheumatoid arthritis. Cooperative systematic studies of rheumatic diseases [pubmed.ncbi.nlm.nih.gov]

- 5. "Comparison of auranofin, this compound, and placebo in the tr" by John R. Ward, H. James Williams et al. [scholarlycommons.pacific.edu]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. [PDF] Comparison of auranofin, this compound, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial. | Semantic Scholar [semanticscholar.org]

- 8. Effects of weekly and daily pretreatment with this compound on adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpp.com [ijpp.com]

- 10. Effect of gold thiomalate on cell proliferation and collagen synthesis of synovial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A mechanism of action of this compound in diseases characterized by a proliferative synovitis: reversible changes in collagen production in cultured human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of lymphocyte activation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. clinexprheumatol.org [clinexprheumatol.org]

- 14. Comparison of auranofin, this compound, and placebo in the treatment of rheumatoid arthritis. Subsets of responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound compared to low dose methotrexate in the treatment of rheumatoid arthritis--a randomized, double blind 26-week trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. UpToDate 2018 [doctorabad.com]

- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 18. kjim.org [kjim.org]

The Rise and Fall of Gold: A Technical Guide to the Discovery and Development of Gold-Based Antirheumatic Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, gold has captivated humanity not only with its luster but also with its perceived medicinal properties. This allure transitioned into the realm of modern medicine with the discovery and development of gold-based drugs for the treatment of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by debilitating inflammation of the joints. This technical guide provides an in-depth exploration of the core aspects of gold-based antirheumatic drugs, from their historical serendipitous discovery to their complex mechanisms of action and the reasons for their eventual decline in widespread clinical use. We will delve into the key compounds, their pharmacological profiles, and the experimental methodologies that underpinned their development, offering valuable insights for researchers in the ongoing quest for novel therapeutics.

A Golden History: From Tuberculosis to Rheumatoid Arthritis

The story of chrysotherapy, or the use of gold compounds in medicine, began in the late 19th century when gold cyanide demonstrated efficacy against Mycobacterium tuberculosis in vitro.[1] This led to the hypothesis that gold salts might be effective against rheumatoid arthritis, which at the time was thought to be caused by a bacterial infection.[2] In the 1920s, French physician Jacques Forestier pioneered the use of gold compounds for RA, observing significant improvements in his patients.[3] This marked the beginning of the era of gold-based disease-modifying antirheumatic drugs (DMARDs).

The first generation of these drugs, including sodium aurothiomalate (B1210753) and aurothioglucose, were administered via intramuscular injection. While effective for many, their use was hampered by a slow onset of action and a significant risk of adverse effects.[1][4] The quest for a safer and more convenient alternative led to the development of the first orally bioavailable gold compound, auranofin, which was approved by the FDA in 1985.[5]

Key Gold-Based Antirheumatic Drugs: A Comparative Overview

The two most prominent gold-based drugs in the treatment of rheumatoid arthritis were the injectable sodium aurothiomalate and the oral compound auranofin. Their distinct physicochemical properties translated into different pharmacokinetic and pharmacodynamic profiles.

Data Presentation: Quantitative Comparison

Table 1: Pharmacokinetic Properties of Auranofin and Sodium Aurothiomalate

| Parameter | Auranofin | Sodium Aurothiomalate |

| Bioavailability | ~25% (oral)[4] | >95% (intramuscular)[1] |

| Protein Binding | ~60% (serum proteins), ~40% (red blood cells)[4] | >95% (serum proteins)[1] |

| Terminal Plasma Half-life | ~26 days[4] | Not well-defined, long retention |

| Terminal Body Half-life | ~80 days[4] | Not well-defined, very long retention |

| Excretion | ~60% of absorbed gold in urine, remainder in feces[4] | Primarily renal |

Table 2: Comparative Efficacy of Auranofin and Sodium Aurothiomalate in Rheumatoid Arthritis

| Efficacy Outcome | Auranofin | Sodium Aurothiomalate |

| Tender Joint Score | Statistically significant improvement vs. placebo[6][7] | Statistically significant improvement vs. placebo[3][8] |

| Pain Score | Statistically significant improvement vs. placebo[6][7] | Statistically significant improvement vs. placebo[3][8] |

| Patient/Physician Global Assessment | Statistically significant improvement vs. placebo[6][7] | Statistically significant improvement vs. placebo[3][8] |

| Erythrocyte Sedimentation Rate (ESR) | Statistically significant improvement vs. placebo[6] | Statistically significant improvement vs. placebo[3][8] |

| Swollen Joint Score | No statistically significant improvement vs. placebo in some studies[6] | Statistically significant improvement vs. placebo[3][8] |

| Overall Efficacy Comparison | Generally considered slightly less effective than injectable gold[8][9] | Generally considered more effective but more toxic than auranofin[8][9] |

Note: Direct head-to-head trials often used different endpoints than the currently standard American College of Rheumatology (ACR) response criteria, making direct comparison with modern biologics challenging.

Table 3: Incidence of Common Adverse Events with Auranofin and Sodium Aurothiomalate

| Adverse Event | Auranofin (Incidence) | Sodium Aurothiomalate (Incidence) |

| Diarrhea/Loose Stools | 47%[10] | Less common |

| Rash | 24%[10] | Common, often with pruritus[7] |

| Stomatitis | 13%[10] | Common |

| Proteinuria | Occurs, but less frequent than with injectable gold[8] | A notable and potentially serious side effect[8] |

| Thrombocytopenia | 1-3%[4] | Can occur[8] |

| Withdrawal due to Adverse Events | ~6%[3] | ~27%[3] |

Unraveling the Mechanism of Action: A Multi-Targeted Approach

The therapeutic effects of gold compounds in rheumatoid arthritis are not fully understood but are believed to involve the modulation of multiple cellular and molecular pathways. Gold(I) compounds are soft electrophiles with a high affinity for thiol and selenol groups, making proteins key targets.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, and its dysregulation is a hallmark of rheumatoid arthritis. Auranofin has been shown to inhibit the NF-κB signaling pathway.[2] It is believed to directly target and inhibit the IκB kinase (IKK) complex, specifically the IKKβ subunit, by modifying a critical cysteine residue (Cys-179).[2] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes, such as those for cytokines like TNF-α and IL-6.[1][11]

Targeting the Thioredoxin Reductase System

Another critical target of auranofin is the thioredoxin reductase (TrxR) enzyme system.[3][8] TrxR is a key antioxidant enzyme that maintains cellular redox balance. Auranofin, with its gold(I) center, has a high affinity for the selenocysteine (B57510) residue in the active site of TrxR.[9] By binding to and inhibiting TrxR, auranofin disrupts the cell's ability to reduce oxidized thioredoxin. This leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and promoting apoptosis in hyperproliferative cells like synovial fibroblasts.[12]

Experimental Protocols: A Glimpse into the Drug Discovery Process

The development and evaluation of gold-based antirheumatic drugs relied on a combination of chemical synthesis, in vitro cellular assays, and in vivo animal models.

Synthesis of Auranofin

The following is a representative protocol for the synthesis of auranofin, adapted from the literature.

Objective: To synthesize (2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosato-S-)(triethylphosphine)gold(I) (auranofin).

Materials:

-

2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose

-

Chloro(triethylphosphine)gold(I)

-

Silver nitrate (B79036)

-

Pyridine

-

Ether

-

Silica (B1680970) gel for chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of the Silver Thiolate Intermediate: a. Dissolve 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose in pyridine. b. Add a stoichiometric amount of silver nitrate dissolved in methanol to the solution while stirring. c. A precipitate of S-silver-2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose will form. d. Isolate the precipitate by filtration, wash with ether, and dry under vacuum.

-

Synthesis of Auranofin: a. Dissolve the dried silver thiolate intermediate in methanol. b. Add a stoichiometric amount of chloro(triethylphosphine)gold(I) to the solution. c. Stir the reaction mixture at room temperature for approximately 1 hour. d. A precipitate of silver chloride will form. Remove the precipitate by filtration. e. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: a. Purify the crude auranofin by column chromatography on silica gel, using a suitable eluent such as chloroform. b. Recrystallize the purified product from a methanol-water mixture to obtain crystalline auranofin.

-

Characterization: a. Confirm the identity and purity of the synthesized auranofin using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point determination.

In Vitro Evaluation of Anti-inflammatory Activity in Synovial Fibroblasts

Objective: To assess the ability of a gold compound to inhibit the production of pro-inflammatory cytokines in primary human rheumatoid arthritis synovial fibroblasts (RASFs).

Materials:

-

Primary human RASFs

-

Cell culture medium (e.g., DMEM supplemented with FBS, antibiotics)

-

Recombinant human Interleukin-1β (IL-1β) or Tumor Necrosis Factor-α (TNF-α)

-

Test gold compound (e.g., auranofin) dissolved in a suitable solvent (e.g., DMSO)

-

ELISA kits for human IL-6 and TNF-α

-

96-well cell culture plates

-

Standard cell culture equipment (incubator, centrifuge, etc.)

Procedure:

-

Cell Culture and Seeding: a. Culture primary human RASFs in appropriate cell culture medium at 37°C in a humidified 5% CO2 incubator. b. Once confluent, detach the cells using trypsin-EDTA and seed them into 96-well plates at a density of 1 x 10^4 cells per well. c. Allow the cells to adhere and grow for 24 hours.

-

Drug Treatment and Stimulation: a. Prepare serial dilutions of the test gold compound in cell culture medium. b. Remove the old medium from the cells and replace it with medium containing the different concentrations of the test compound or vehicle control (DMSO). c. Pre-incubate the cells with the compound for 1-2 hours. d. Stimulate the cells with a pro-inflammatory cytokine, such as IL-1β (e.g., 1 ng/mL) or TNF-α (e.g., 10 ng/mL), to induce the production of other cytokines. Include an unstimulated control group.

-

Sample Collection and Analysis: a. After 24-48 hours of incubation, collect the cell culture supernatants. b. Centrifuge the supernatants to remove any cellular debris. c. Measure the concentrations of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: a. Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the stimulated vehicle control. b. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for each cytokine.

In Vivo Efficacy Testing in a Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the therapeutic efficacy of a gold compound in a mouse model of rheumatoid arthritis.

Materials:

-

DBA/1 mice (genetically susceptible to CIA)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Test gold compound formulated for administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)

-

Calipers for measuring paw thickness

-

Clinical scoring system for arthritis severity

Procedure:

-

Induction of Arthritis: a. On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). b. On day 21, administer a booster immunization with an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA).

-

Treatment Protocol: a. Begin treatment with the test gold compound or vehicle control on a prophylactic (e.g., starting from day 0 or day 21) or therapeutic (e.g., after the onset of clinical signs of arthritis) schedule. b. Administer the compound daily or on a specified schedule via the chosen route (e.g., oral gavage, intraperitoneal injection).

-

Assessment of Arthritis: a. Monitor the mice regularly for the onset and severity of arthritis. b. Measure paw thickness using calipers. c. Score the severity of arthritis in each paw based on a clinical scoring system (e.g., 0 = no swelling or erythema, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint deformity). The total score per mouse is the sum of the scores for all four paws.

-

Histological Analysis: a. At the end of the study, euthanize the mice and collect the joints. b. Fix, decalcify, and embed the joints in paraffin. c. Section the joints and stain with hematoxylin (B73222) and eosin (B541160) (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Data Analysis: a. Compare the mean arthritis scores and paw thickness between the treated and control groups over time. . b. Analyze the histological scores for differences in joint pathology. c. Use appropriate statistical tests to determine the significance of any observed differences.

The Decline of Chrysotherapy and Future Perspectives

Despite their efficacy in a subset of patients, the use of gold-based drugs for rheumatoid arthritis has significantly declined since the 1990s.[3] This was due to several factors:

-

Toxicity: The significant incidence of adverse effects, some of which could be severe, required intensive monitoring and led to high rates of treatment discontinuation.[4][8]

-

Slow Onset of Action: The therapeutic benefits of gold compounds often took several months to become apparent, which was a significant disadvantage compared to newer, faster-acting agents.[1]

-

Advent of More Effective and Targeted Therapies: The development of methotrexate (B535133) and subsequently biologic DMARDs, such as TNF inhibitors, offered superior efficacy and more favorable safety profiles for many patients.[13]

However, the story of gold in medicine is not over. The unique mechanisms of action of gold compounds, particularly their ability to target key inflammatory and redox pathways, continue to inspire research. The oral gold compound auranofin is being repurposed and investigated for new therapeutic applications, including in the treatment of cancer and parasitic diseases.[5] Furthermore, the advent of nanotechnology has opened up new avenues for gold-based therapeutics, with gold nanoparticles being explored as drug delivery vehicles and therapeutic agents in their own right.

Conclusion

The discovery and development of gold-based antirheumatic drugs represent a fascinating chapter in the history of medicine. From their serendipitous beginnings to the elucidation of their complex molecular mechanisms, these compounds have provided valuable lessons for drug discovery. While their clinical use in rheumatology has waned, the knowledge gained from the era of chrysotherapy continues to inform the development of new and more targeted therapies for rheumatoid arthritis and other inflammatory diseases. The enduring legacy of these "golden" drugs lies not only in the relief they provided to countless patients but also in the scientific curiosity they continue to ignite.

References

- 1. The FDA-approved drug Auranofin has a dual inhibitory effect on SARS-CoV-2 entry and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gold compound auranofin inhibits IkappaB kinase (IKK) by modifying Cys-179 of IKKbeta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Tumoral Treatment with Thioredoxin Reductase 1 Inhibitor Auranofin Fosters Regulatory T Cell and B16F10 Expansion in Mice [mdpi.com]

- 4. Comparison between sodium aurothiomalate and auranofin in rheumatoid arthritis. Results of a two-year open randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Auranofin versus placebo in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Auranofin therapy and quality of life in patients with rheumatoid arthritis. Results of a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. X-ray structures of thioredoxin and thioredoxin reductase from Entamoeba histolytica and prevailing hypothesis of the mechanism of Auranofin action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thioredoxin Reductase Inhibition by Auranofin - ChemistryViews [chemistryviews.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Gold Sodium Thiomalate: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: Gold sodium thiomalate (GST), a key agent in the historical practice of chrysotherapy, has long been utilized as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis.[1][2][3] Despite its established clinical use, the precise molecular mechanism of action remains a subject of ongoing investigation. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and proposed pharmacological mechanisms of this compound. It aims to serve as a resource for researchers and professionals in drug development by consolidating key data, outlining relevant signaling pathways, and describing methodologies for its study.

Chemical Structure and Composition

This compound is not a single, simple molecule but rather a variable mixture of the mono- and disodium (B8443419) salts of gold thiomalic acid.[4][5][6] Chemically, it is an organogold compound where gold is in the +1 oxidation state (aurous) and is coordinated to the sulfur atom of thiomalic acid.[7] In solid form and in solution, GST exists as a polymeric or oligomeric structure.[8] This structural complexity is believed to be relevant to its biological activity and dissolution properties.[8]

The basic monomeric unit is disodium aurothiomalate (B1210753).[9] The compound is prepared as the monohydrate of the disodium salt.[5] Upon dissolution in water, the solid yellow compound forms a colorless to pale yellow solution, a change associated with structural variations within the polymer.[5][8]

Physicochemical and Pharmacokinetic Properties

The properties of this compound are summarized below. It is a yellowish-white powder with a metallic taste that is very soluble in water but practically insoluble in organic solvents like alcohol and ether.[5]

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃AuNa₂O₄S | [2][4][9] |

| Molecular Weight | 390.07 g/mol | [2][4][6] |

| Appearance | White to yellowish-white powder | [5] |

| Solubility | Very soluble in water; Practically insoluble in alcohol, ether | [5] |

| pH (5% aq. solution) | 5.8 - 6.5 | [5][6] |

| Gold Content (% w/w) | Approx. 44.8% - 49.6% | [10] |

| Topological Polar Surface Area | 81.3 Ų | [4] |

| Heavy Atom Count | 12 | [4] |

Pharmacokinetic Data

This compound is administered via intramuscular injection and is rapidly absorbed.[9] It is widely distributed throughout the body, accumulating in tissues such as lymph nodes, bone marrow, kidneys, liver, and spleen.[9]

| Parameter | Value | Source(s) |

| Bioavailability | Rapidly absorbed after IM injection | [9] |

| Peak Serum Concentration | Occurs in 3-6 hours | [9] |

| Protein Binding | 85% - 90% | [9] |

| Mean Steady State Plasma Level | 1 - 5 µg/mL | [9] |

| Biological Half-Life | Biphasic: ~43 hours (early phase), ~6-12.5 days (late phase) | [4][9] |

| Route of Elimination | Primarily urinary excretion (~35% of IV dose in 10 days) | [9] |

Pharmacology and Mechanism of Action

While the exact mechanism of action for GST is not fully elucidated, its therapeutic effects are attributed to a range of immunomodulatory and anti-inflammatory activities.[1][6] It is known to suppress the synovitis characteristic of active rheumatoid disease.[6] Several pathways and molecular targets have been identified.

Inhibition of Pro-inflammatory Mediators

GST has been shown to inhibit the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7][9] It also suppresses the production of pro-inflammatory cytokines. Studies have demonstrated that GST can inhibit lipopolysaccharide (LPS)-stimulated Tumor Necrosis Factor-alpha (TNF-α) production by human peripheral blood mononuclear cells (PBMCs).[11]

Modulation of Cellular Signaling

A significant proposed mechanism involves the inhibition of Protein Kinase C (PKC), a critical enzyme in T-cell activation signaling pathways.[12]

-

T-Cell PKC Inhibition: GST, but not the oral gold compound auranofin, inhibits T-cell PKC in a dose-dependent manner, which may explain its immunomodulatory effects.[12]

-

Atypical PKCι Inhibition: GST can form a cysteinyl-aurothiomalate adduct with a cysteine residue in the PB1 domain of atypical PKC iota (PKCι).[9] This prevents the binding of the scaffold protein Par6, thereby inhibiting PKCι-mediated oncogenic signaling, which suggests potential antineoplastic activity.[9]

The inhibition of PKC can disrupt downstream signaling cascades, including the NF-κB pathway, which is crucial for the transcription of many pro-inflammatory genes.[13]

Effects on Immune Cells

GST exerts direct effects on various immune cells involved in the pathogenesis of rheumatoid arthritis.

-

Dendritic Cells (DCs): GST has been shown to suppress the differentiation and function of human dendritic cells generated from peripheral blood monocytes.[13] This includes reducing their capacity to stimulate allogeneic T-cells and markedly reducing IL-12 production.[13]

-

Synovial Cells: In cultured synovial cells from patients with rheumatoid arthritis, GST causes dose-dependent changes in cell proliferation and protein synthesis.[14] At concentrations above 10 µM, it inhibits thymidine (B127349) incorporation (a measure of proliferation) and decreases collagen synthesis.[14]

-

T-Cells and Monocytes: GST can induce IL-1 production by accessory cells and cause PHA-reactive thymocytes to produce IL-2 and express IL-2 receptors, suggesting complex modulatory effects.[15]

Methodologies for Characterization and Biological Assessment

A variety of analytical and biological techniques are employed to study the properties and activity of this compound. While detailed, step-by-step protocols are specific to individual laboratories and publications, the principles of key methodologies are described here.

Physicochemical Characterization

-

Principle of UV-Visible Spectroscopy: This technique is used to study the dissolution and structural changes of GST in solution. The disappearance of absorption peaks (e.g., at 335 nm and 370 nm) upon dissolving solid GST in water indicates a change in the electronic environment of the gold complex, likely due to alterations in its polymeric structure.[8]

-

Principle of Atomic Absorption Spectroscopy (AAS): AAS is a highly sensitive method for quantifying the concentration of specific elements. It is used to detect and measure gold levels in biological samples like blood, enabling pharmacokinetic studies and therapeutic drug monitoring.[5]

-

Principle of Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology of materials at high resolution. In the context of GST, it has been used to observe the formation and disappearance of gold-containing particles during the dissolution process, correlating morphological changes with its biological properties.[8]

Biological Assessment Workflow

The evaluation of GST's effect on immune cell function, such as cytokine production, often follows a standardized workflow. An example is the measurement of TNF-α inhibition in PBMCs.

References

- 1. This compound; aurothiomalate, Myochrysine: Drug Facts, Side Effects & Dosage [medicinenet.com]

- 2. medkoo.com [medkoo.com]

- 3. Sodium aurothiomalate - Wikipedia [en.wikipedia.org]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound [drugfuture.com]

- 6. Myochrysine (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. SODIUM AUROTHIOMALATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. Variation in physical and biological properties of solid this compound on dissolution: an electron microscopic and energy dispersive spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C4H3AuNa2O4S | CID 22318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. uspbpep.com [uspbpep.com]

- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 12. Immunomodulatory effects of therapeutic gold compounds. This compound inhibits the activity of T cell protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. clinexprheumatol.org [clinexprheumatol.org]

- 14. A mechanism of action of this compound in diseases characterized by a proliferative synovitis: reversible changes in collagen production in cultured human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro effects of this compound on IL-1, IL-2 production, IL-2 receptor expression and IL-2 responsiveness in thymocytes and peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake and Intracellular Distribution of Gold Sodium Thiomalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold sodium thiomalate (GST), a gold(I) complex, has been a cornerstone in the treatment of rheumatoid arthritis for decades. Its therapeutic efficacy is intrinsically linked to its cellular uptake and subsequent intracellular distribution, which ultimately dictates its pharmacodynamic and cytotoxic effects. This technical guide provides an in-depth overview of the cellular pharmacokinetics of GST, focusing on quantitative data, detailed experimental methodologies, and the key signaling pathways it modulates.

Cellular Uptake and Accumulation

The cellular uptake of this compound is a complex process that is influenced by cell type, concentration, and duration of exposure. While the precise mechanisms are not fully elucidated, evidence suggests the involvement of endocytic pathways. Once inside the cell, gold demonstrates a strong propensity for accumulation, particularly within lysosomes.

Quantitative Data on Cellular Uptake and Distribution

The following tables summarize the available quantitative data on the cellular uptake and intracellular distribution of gold from this compound and the related compound, auranofin. It is important to note that direct quantitative data for GST is sparse in the literature; therefore, data from studies on auranofin, another gold-based therapeutic, is included for comparative purposes.

| Parameter | Cell Type | Concentration | Duration | Value | Reference |

| Inhibition of Cell Proliferation (correlates with Au uptake) | Human Synovial Cells | 100 µM GST | 4 days | 50% inhibition of [3H]thymidine incorporation | [1] |

| Cellular Association of Gold | RAW 264.7 Macrophages | Concentration-dependent | Time-dependent | Not specified | [2] |

| Cellular Gold Uptake | HCT116 Cells | 3 µM Auranofin | 1 hour | Normalized to protein amount | [3] |

| Cellular Gold Uptake | U87 Cells | 3 µM Auranofin | 10 minutes | Normalized to protein amount | [3] |

Table 1: Quantitative data on the cellular uptake of gold compounds.

| Organelle/Fraction | Cell Type | Compound | Percentage of Intracellular Gold | Reference |

| Lysosomes | Synovial Lining Type A Cells & Subsynovial Mononuclear Cells | This compound | Predominant localization | [4] |

| Nuclear Fraction | RAW 264.7 Macrophages | Auranofin | Distributed between nuclear, cytosolic, and membrane fractions | [2] |

| Cytosolic Fraction | RAW 264.7 Macrophages | Auranofin | Distributed between nuclear, cytosolic, and membrane fractions | [2] |

| Membrane Fraction | RAW 264.7 Macrophages | Auranofin | Distributed between nuclear, cytosolic, and membrane fractions | [2] |

Table 2: Intracellular distribution of gold compounds.

Experimental Protocols

Accurate quantification of the cellular uptake and subcellular localization of gold from GST is critical for research in this area. The following sections provide detailed methodologies for key experiments.

Quantification of Intracellular Gold by Atomic Absorption Spectroscopy (AAS)

Atomic absorption spectroscopy is a highly sensitive method for quantifying the total amount of gold within a cell population.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at a desired density in appropriate culture vessels.

-

Allow cells to adhere and grow to the desired confluency.

-

Treat cells with the desired concentrations of this compound for the specified duration. Include untreated control wells.

-

-

Cell Harvesting and Lysis:

-

Aspirate the culture medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular gold.

-

Harvest the cells by trypsinization or using a cell scraper.

-

Centrifuge the cell suspension to pellet the cells.

-

Resuspend the cell pellet in a known volume of PBS.

-

Determine the cell number using a hemocytometer or an automated cell counter.

-

Lyse the cells by adding a known volume of aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid) or by sonication.

-

-

Sample Preparation for AAS:

-

If using aqua regia, heat the samples to facilitate digestion until the solution is clear.

-

Allow the samples to cool and dilute them to a suitable volume with deionized water. The final acid concentration should be compatible with the AAS instrument.

-

Prepare a series of gold standards of known concentrations in the same matrix as the samples.

-

-

AAS Analysis:

-

Analyze the samples and standards using a flame or graphite (B72142) furnace atomic absorption spectrophotometer at the appropriate wavelength for gold (typically 242.8 nm).

-

Generate a standard curve from the absorbance readings of the gold standards.

-

Determine the concentration of gold in the cell lysates from the standard curve.

-

Calculate the amount of gold per cell (e.g., in pg/cell) by dividing the total amount of gold by the number of cells in the lysate.

-

Subcellular Fractionation for Organelle-Specific Gold Quantification

This protocol allows for the separation of different cellular organelles to determine the distribution of gold within the cell.

Protocol:

-

Cell Culture, Treatment, and Harvesting:

-

Follow steps 1.1 to 1.3 from the AAS protocol.

-

-

Cell Homogenization:

-

Resuspend the cell pellet in a hypotonic buffer (e.g., containing 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, and protease inhibitors).

-

Allow the cells to swell on ice.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle or by passing them through a narrow-gauge needle. Monitor cell lysis under a microscope.

-

-

Differential Centrifugation:

-

Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C. The pellet contains the nuclei.

-

Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C. The resulting pellet contains the mitochondria.

-

Microsomal (Endoplasmic Reticulum) and Cytosolic Fractions: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a very high speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet contains the microsomal fraction, and the supernatant is the cytosolic fraction.

-

Lysosomal Fraction: Isolation of lysosomes often requires density gradient centrifugation (e.g., using a sucrose (B13894) or Percoll gradient) for higher purity.

-

-

Quantification of Gold in Fractions:

-

Wash each organelle pellet with an appropriate buffer to minimize cross-contamination.

-

Lyse each fraction using aqua regia or sonication as described in the AAS protocol.

-

Quantify the gold content in each fraction using AAS (Protocol 2.1).

-

Express the results as the amount of gold per fraction or as a percentage of the total intracellular gold.

-

Visualization of Intracellular Gold by Electron Probe X-ray Microanalysis (EPMA)

EPMA is a powerful technique for visualizing and quantifying the elemental composition of subcellular structures with high spatial resolution.

Protocol:

-

Cell Culture and Treatment on a Suitable Substrate:

-

Grow cells on a substrate suitable for electron microscopy, such as Thermanox coverslips or carbon-coated grids.

-

Treat the cells with this compound as required.

-

-

Sample Fixation and Preparation:

-

Fix the cells with a suitable fixative, such as glutaraldehyde, followed by osmium tetroxide.

-

Dehydrate the samples through a graded series of ethanol (B145695) concentrations.

-

Embed the samples in an epoxy resin (e.g., Epon).

-

Cut ultrathin sections (around 100 nm) using an ultramicrotome and mount them on a support grid (e.g., copper or nickel).

-

-

EPMA Analysis:

-

Coat the sections with a thin layer of carbon to ensure conductivity.

-

Place the sample in the electron probe microanalyzer.

-

Focus a high-energy electron beam on the subcellular region of interest (e.g., a lysosome).

-

The electron beam excites the atoms in the sample, causing them to emit characteristic X-rays.

-

Detect and analyze the emitted X-rays using a wavelength-dispersive X-ray spectrometer (WDS) or an energy-dispersive X-ray spectrometer (EDS).

-

The energy or wavelength of the X-rays identifies the elements present (in this case, gold), and the intensity of the X-ray signal is proportional to the concentration of the element.

-

Generate elemental maps to visualize the distribution of gold within the analyzed area.

-

Signaling Pathways Modulated by this compound

This compound exerts its immunomodulatory and anti-inflammatory effects by interfering with key intracellular signaling pathways, notably the Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB) pathways.

Inhibition of the NF-κB Signaling Pathway

GST has been shown to inhibit the activation of NF-κB, a critical transcription factor involved in the inflammatory response. The primary mechanism appears to be the inhibition of the IκB kinase (IKK) complex.

Inhibition of the NF-κB signaling pathway by this compound (GST).

Inhibition of the Protein Kinase C (PKC) Signaling Pathway

GST has been demonstrated to inhibit the activity of Protein Kinase C, a key enzyme in various cellular processes, including T-cell activation. This inhibition is thought to contribute to the immunosuppressive effects of GST.[5][6]

Inhibition of the Protein Kinase C (PKC) signaling pathway by this compound (GST).

Conclusion

The cellular uptake and intracellular distribution of this compound are central to its therapeutic and toxicological profile. While it is well-established that GST accumulates in lysosomes and modulates key inflammatory signaling pathways, a significant need remains for more comprehensive quantitative data to fully understand its cellular pharmacokinetics. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate cellular mechanisms of this important therapeutic agent. A deeper understanding of these processes will be invaluable for the development of new, more targeted gold-based therapies with improved efficacy and safety profiles.

References

- 1. A mechanism of action of this compound in diseases characterized by a proliferative synovitis: reversible changes in collagen production in cultured human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular association, intracellular distribution, and efflux of auranofin via sequential ligand exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ligand supplementation restores the cancer therapy efficacy of the antirheumatic drug auranofin from serum inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Localization of gold in synovial membrane of rheumatoid arthritis treated with sodium aurothiomalate. Studies by electron microscope and electron probe x-ray microanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunomodulatory effects of therapeutic gold compounds. This compound inhibits the activity of T cell protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Injectable Gold Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Injectable gold compounds, particularly Gold Sodium Thiomalate (GST), have a long history in the treatment of rheumatoid arthritis. Despite a decline in their use with the advent of newer therapies, their unique immunomodulatory and anti-inflammatory properties continue to be of interest to researchers. A thorough understanding of their pharmacokinetics and metabolism is crucial for optimizing their therapeutic potential and minimizing their toxicity. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of injectable gold compounds, along with detailed experimental protocols and visual representations of key biological pathways and workflows.

Pharmacokinetic Profile of Injectable Gold Compounds

The journey of injectable gold compounds through the body is characterized by rapid absorption from the intramuscular depot, extensive protein binding, wide distribution into various tissues, and a slow elimination process. The primary compound discussed in this guide is this compound (GST), as it is the most extensively studied injectable gold therapeutic.

Table 1: Pharmacokinetic Parameters of this compound (GST) in Humans

| Parameter | Value | References |

| Bioavailability (Intramuscular) | >95% | [1] |

| Time to Peak Serum Concentration (Tmax) | ~2 hours | [1] |

| Peak Serum Concentration (Cmax) after 50mg IM dose | 4 - 8 mg/L | [1] |

| Steady-State Serum Concentration (with repeated 50mg weekly injections) | 3 - 5 mg/L | [1] |

| Plasma Protein Binding | 85% - 95% | [2] |

| Apparent Volume of Distribution | Wide distribution in body tissues and fluids | [3] |

| Elimination Half-Life (Terminal) | Approximately 12.5 days (after a single dose) | [4] |

| Route of Excretion | ~70% Renal, ~30% Fecal | [3] |

Absorption

Following intramuscular administration, gold from this compound is rapidly and almost completely absorbed into the systemic circulation.[1] Peak serum gold concentrations are typically observed within 2 hours of a standard 50 mg injection.[1]

Distribution

Once in the bloodstream, gold from GST is avidly bound to plasma proteins, primarily albumin, with a binding percentage of 85-95%.[2] This extensive protein binding influences its distribution and elimination. Gold is widely distributed throughout the body, with a notable predilection for tissues of the reticuloendothelial system, such as the liver, spleen, and lymph nodes.[3] Significant concentrations are also found in the kidneys, adrenal glands, bone marrow, and skin.[3]

Metabolism

The metabolism of this compound is a complex process. In vivo, the gold and thiomalate moieties dissociate.[5] The gold component becomes protein-bound, while the thiomalate is released.[5] A common metabolite of various gold drugs, including GST, is dicyanogold(I) ([Au(CN)2]−), which has been identified in both blood and urine of patients undergoing gold therapy.[2] This suggests a shared metabolic pathway among different gold compounds. The gold itself is not broken down into its elemental form.

Excretion

The elimination of gold from the body is a slow process, contributing to its long half-life. The primary route of excretion for GST is through the kidneys, with approximately 70% of an absorbed dose being eliminated in the urine.[3] The remaining 30% is excreted via the fecal route, likely as a result of biliary secretion.[3][4]

Experimental Protocols

Preclinical Pharmacokinetic Study of Intramuscular this compound in a Rodent Model

This protocol outlines a typical workflow for evaluating the pharmacokinetic profile of GST in rats.

a. Animal Model and Housing:

-

Species: Male Wistar rats (200-250 g).

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. They are acclimated for at least one week before the experiment.[6]

b. Dosing and Administration:

-

Formulation: this compound is dissolved in sterile water for injection.

-

Dose: A single dose of 10 mg/kg is administered.

-

Route of Administration: Intramuscular (IM) injection into the caudal thigh muscle.[6]

c. Sample Collection:

-

Blood Sampling: Blood samples (approximately 0.25 mL) are collected via the tail vein at pre-dose (0), and at 0.5, 1, 2, 4, 8, 24, 48, 72, and 168 hours post-dose.[7]

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.[6]

-

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages for the collection of urine and feces over specified intervals.[4]

d. Bioanalysis (Gold Quantification):

-

Gold concentrations in plasma, urine, and digested feces are determined using Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

e. Pharmacokinetic Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t½), clearance (CL), and volume of distribution (Vd).[7]

Protocol for Gold Quantification in Biological Samples by Graphite Furnace Atomic Absorption Spectrometry (GFAAS)

This protocol is adapted for the determination of gold in plasma samples.

a. Sample Preparation (Digestion):

-

Reagents: Concentrated nitric acid (HNO₃), concentrated perchloric acid (HClO₄), and concentrated sulfuric acid (H₂SO₄) (ultra-pure grade).[8]

-

Procedure:

-

Pipette 0.5 mL of plasma into a micro-Kjeldahl digestion flask.

-

Add 2.0 mL of a freshly prepared acid mixture (e.g., 3:1:1 ratio of HNO₃:HClO₄:H₂SO₄).[8]

-

Heat the mixture gently on a digestion block in a fume hood until the solution becomes clear and dense white fumes of perchloric acid are evolved.

-

Allow the digest to cool completely.

-

b. Gold Extraction:

-

Reagents: Aqua regia (3:1 mixture of concentrated HCl and HNO₃), methylisobutyl ketone (MIBK).[8]

-

Procedure:

-

To the cooled digest, carefully add 1 mL of aqua regia to dissolve the gold residue.

-

Transfer the solution to a centrifuge tube and add 5 mL of MIBK.

-

Vortex vigorously for 2 minutes to extract the gold into the organic phase.

-

Centrifuge to separate the phases.

-

c. GFAAS Analysis:

-

Instrumentation: A graphite furnace atomic absorption spectrophotometer equipped with a gold hollow cathode lamp.

-

Analysis:

-

Aspirate the MIBK layer containing the extracted gold directly into the graphite furnace.

-

Use a validated furnace program with appropriate drying, ashing, and atomization temperatures for gold.

-

Quantify the gold concentration against a calibration curve prepared from gold standards in MIBK.[8]

-

Protocol for Tissue Digestion for Elemental Analysis

This protocol is for preparing solid tissues for gold quantification.

a. Reagents: Concentrated nitric acid (HNO₃) and hydrogen peroxide (H₂O₂).[9]

b. Procedure:

-

Weigh approximately 0.5 g of the tissue sample into a digestion vessel.[9]

-

Add 5 mL of concentrated HNO₃.[9]

-

Allow the sample to pre-digest at room temperature.

-

Heat the sample on a digestion block at 120-130°C for several hours until the initial vigorous reaction subsides.[9]

-

Cool the sample and carefully add 2 mL of H₂O₂.[9]

-

Continue heating until the solution is clear.

-

After cooling, dilute the digest to a final volume with deionized water for analysis by ICP-MS or GFAAS.[9]

Visualizations

Pharmacokinetic and Metabolic Pathways

The following diagrams illustrate the key processes involved in the pharmacokinetics and metabolism of injectable gold compounds.

Caption: Pharmacokinetic workflow of injectable this compound (GST).

Caption: Cellular uptake and mechanism of action of gold compounds.

Experimental and Analytical Workflows

The following diagrams outline the workflows for a preclinical pharmacokinetic study and the bioanalytical quantification of gold.

Caption: Workflow for a preclinical pharmacokinetic study.

Caption: Bioanalytical workflow for gold quantification.

Conclusion

The pharmacokinetics of injectable gold compounds are complex, characterized by high bioavailability, extensive tissue distribution, and slow elimination. Their metabolism involves the dissociation of the gold moiety and its subsequent interaction with various biological components. A detailed understanding of these processes, facilitated by robust experimental protocols and analytical techniques, is essential for the continued exploration of these compounds in therapeutic development. The information and protocols provided in this guide serve as a comprehensive resource for researchers in this field.

References

- 1. bosterbio.com [bosterbio.com]

- 2. This compound - Drugs and Lactation Database (LactMed®) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Metabolism and distribution of gold compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fate of the gold and the thiomalate part after intramuscular administration of aurothiomalate to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. unmc.edu [unmc.edu]

- 7. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of gold in animal tissue by graphite furnace atomic absorption spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]

The Immunomodulatory Landscape of Gold Sodium Thiomalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gold sodium thiomalate (GST), a disease-modifying antirheumatic drug (DMARD), has a long history in the treatment of rheumatoid arthritis. Its therapeutic efficacy is largely attributed to its complex and multifaceted immunomodulatory effects. This technical guide provides a comprehensive overview of the impact of GST on key immune cell populations, including dendritic cells, B cells, T cells, and macrophages. We delve into the molecular mechanisms and signaling pathways affected by GST, present quantitative data on its functional consequences, and provide detailed experimental protocols for the key assays cited. This document aims to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development, fostering a deeper understanding of the immunopharmacology of this important therapeutic agent.

Introduction

Gold compounds have been utilized for their medicinal properties for centuries, with this compound (GST) emerging as a significant therapeutic agent for rheumatoid arthritis in the 20th century. While its clinical use has evolved with the advent of newer biologics, the study of GST's mechanism of action continues to provide valuable insights into the regulation of immune responses. GST's immunomodulatory properties are not targeted to a single cell type or pathway but rather encompass a broad spectrum of activities that collectively contribute to the dampening of the inflammatory processes characteristic of autoimmune diseases. This guide will systematically explore the effects of GST on dendritic cells, B cells, T cells, and macrophages, providing a detailed examination of its influence on their function and the underlying molecular events.

Effects of this compound on Dendritic Cell Function

Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that play a pivotal role in initiating and shaping adaptive immune responses. GST has been shown to significantly impair the differentiation and function of DCs.

Inhibition of Dendritic Cell Maturation and T Cell Stimulation

GST suppresses the maturation of DCs, leading to a reduced expression of key surface molecules involved in T cell activation. This includes a downregulation of co-stimulatory molecules such as CD80 and CD86, as well as Major Histocompatibility Complex (MHC) class II molecules (HLA-DR)[1][2]. The expression of maturation markers like CD1a and CD83 is also diminished in the presence of GST[1][2]. Consequently, GST-treated DCs exhibit a significantly reduced capacity to stimulate allogeneic T cell proliferation in a mixed leukocyte reaction (MLR)[1][2].

Impairment of Cytokine Production

A critical function of mature DCs is the production of cytokines that direct the nature of the T cell response. GST has a profound inhibitory effect on the production of Interleukin-12 (IL-12p70) by DCs stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) or with Staphylococcus aureus Cowan I (SAC)[1][2]. IL-12 is a key cytokine for the differentiation of T helper 1 (Th1) cells, which are implicated in the pathogenesis of rheumatoid arthritis.

Signaling Pathways

The suppressive effects of GST on DC function are thought to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor for the expression of many pro-inflammatory genes, including those encoding for co-stimulatory molecules and cytokines. Gold compounds have been reported to suppress the DNA binding of NF-κB[1].

Quantitative Data

| Parameter | Cell Type | Treatment | Concentration | Effect | Reference |

| Surface Marker Expression | Human Monocyte-derived DCs | GST | 20 µM | Decreased expression of CD1a, CD83, CD80, CD86, HLA-ABC, HLA-DR | [1][2] |

| T Cell Stimulation | Human Monocyte-derived DCs | GST | 20 µM | Significantly lower T cell stimulating capacity in allo-MLR | [1][2] |

| IL-12p70 Production | Human Monocyte-derived DCs | GST | 20 µM | Markedly reduced production upon stimulation with SAC or LPS + IFN-γ | [1][2] |

Effects of this compound on B Cell Function

B lymphocytes play a central role in the pathogenesis of rheumatoid arthritis through the production of autoantibodies and pro-inflammatory cytokines. GST exerts a potent inhibitory effect on B cell activation and function.

Inhibition of Immunoglobulin Production

GST almost completely suppresses IgM production by highly purified human B cells stimulated with Staphylococcus aureus Cowan I (SA) plus IL-2[3]. This inhibition is observed at concentrations that do not affect T cell proliferation or IFN-γ production, suggesting a preferential effect on B cells[3]. The inhibitory effect is attributed to the gold component of GST, as thiomalate alone does not inhibit IgM production[3].

Suppression of B Cell Activation Markers

The activation of B cells is accompanied by the upregulation of surface receptors essential for their proliferation and differentiation. GST suppresses the expression of the IL-2 receptor (CD25) and the transferrin receptor (CD71) on SA-stimulated B cells, indicating an interference with the initial stages of B cell activation[3].

Synergistic Inhibition with Auranofin

Interestingly, GST exhibits a synergistic inhibitory effect on B cell production of IgM and IgG when combined with the oral gold compound auranofin[4]. This synergistic effect is reversed by catalase, suggesting the involvement of hydrogen peroxide in the inhibitory mechanism[4].

Quantitative Data

| Parameter | Cell Type | Treatment | Concentration | Effect | Reference |

| IgM Production | Human B Cells | GST | 0.1 µg/ml (0.25 µM) | Almost complete suppression | [3] |

| Activation Marker Expression | Human B Cells | GST | Not specified | Suppressed expression of CD25 and CD71 | [3] |

Effects of this compound on T Cell Function

T cells are key drivers of the chronic inflammation in rheumatoid arthritis. GST modulates T cell function through various mechanisms, including the inhibition of proliferation and cytokine production.

Inhibition of T Cell Proliferation and IL-2 Production

GST has been shown to inhibit human T cell proliferation and IL-2 production by Jurkat cells at pharmacologically relevant concentrations[5][6]. The inhibition of T cell activation appears to be a key mechanism of action for gold compounds[5][6].

Signaling Pathways: Inhibition of Protein Kinase C

A primary molecular target of GST in T cells is Protein Kinase C (PKC)[5][6]. GST inhibits PKC activity in a dose-dependent manner. This inhibition is specific, as GST does not alter mitogen-induced increases in inositol (B14025) trisphosphate levels[5][6]. The inhibition of PKC by GST can explain the downstream effects on T cell activation, including reduced IL-2 production and proliferation[5][6].

References

- 1. Development of a new protocol for 2-day generation of mature dendritic cells from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. Quantifying NF-κB Activation by Flow Cytometry of IκBα Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. miltenyibiotec.com [miltenyibiotec.com]

- 5. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]

- 6. merckmillipore.com [merckmillipore.com]

In Vitro Molecular Targets of Gold Sodium Thiomalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold sodium thiomalate (GSTM) is a gold-based compound historically used in the treatment of rheumatoid arthritis. Its therapeutic effects are attributed to its immunomodulatory and anti-inflammatory properties. Understanding the precise molecular interactions of GSTM is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the identified in vitro molecular targets of GSTM, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.

I. Direct Molecular Interactions and Binding Partners

In vitro studies have revealed that this compound directly interacts with several proteins, with a notable affinity for plasma proteins.

Plasma Protein Binding

GSTM readily binds to plasma proteins, with serum albumin being a major binding partner. This interaction is crucial for the transport and bioavailability of the drug. While early studies confirmed this binding, specific quantitative affinity constants for the GSTM-albumin interaction are not consistently reported in the literature, though it is established that all gold compounds bind to protein at a similar rate and have similar apparent affinity constants and binding capacities[1].

Experimental Protocol: Determination of Protein Binding by Ultrafiltration

This protocol provides a general framework for assessing the binding of GSTM to plasma proteins.

-

Materials:

-

This compound (GSTM) solution of known concentration.

-

Human Serum Albumin (HSA) or plasma solution.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Centrifugal ultrafiltration devices (e.g., with a 10 kDa molecular weight cut-off).

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for gold quantification.

-

-

Procedure:

-

Prepare a series of solutions containing a constant concentration of HSA or plasma and varying concentrations of GSTM in PBS.

-

Incubate the mixtures at 37°C for a predetermined time (e.g., 1 hour) to allow binding to reach equilibrium.

-

Transfer a known volume of each mixture to the ultrafiltration device.

-

Centrifuge the devices according to the manufacturer's instructions to separate the free (unbound) GSTM in the filtrate from the protein-bound GSTM in the retentate.

-

Carefully collect the filtrate.

-

Determine the concentration of gold in the filtrate using ICP-MS or AAS. This represents the unbound concentration of GSTM.

-

Calculate the bound concentration by subtracting the unbound concentration from the total GSTM concentration.

-

Binding parameters (e.g., Kd, Bmax) can be determined by plotting the bound versus unbound concentrations and fitting the data to a suitable binding model (e.g., Scatchard analysis).

-

II. Inhibition of Key Signaling Enzymes and Pathways

GSTM has been shown to modulate several intracellular signaling pathways critical to the inflammatory response, primarily through the inhibition of key enzymes.

Protein Kinase C (PKC) Inhibition

A significant molecular target of GSTM is Protein Kinase C (PKC), a family of serine/threonine kinases involved in T-cell activation and inflammatory signaling. GSTM has been shown to inhibit the activity of T-cell PKC in a dose-dependent manner. This inhibitory effect is particularly potent against atypical PKC isoforms.

| Target Enzyme | IC50 Value | Cell Type/System | Reference |

| PKCζ-Par6 Interaction | 3 µM | In vitro | [2] |

| PKCι-Par6 Interaction | 1 µM | In vitro | [2] |

Signaling Pathway: PKC-NF-κB Axis Modulation by GSTM

Caption: GSTM inhibits PKC, preventing downstream activation of the NF-κB pathway.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB transcription factor is a master regulator of inflammation. The inhibitory effect of GSTM on PKC contributes to the downregulation of the NF-κB signaling cascade. By preventing the phosphorylation and subsequent degradation of the inhibitory IκB proteins, GSTM effectively blocks the nuclear translocation and DNA binding of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Experimental Protocol: NF-κB Activation Assay (Western Blot)

This protocol outlines the measurement of NF-κB activation by assessing the nuclear translocation of the p65 subunit.

-

Materials:

-

Cell line (e.g., RAW 264.7 macrophages).

-

GSTM solution.

-

Lipopolysaccharide (LPS) for stimulation.

-

Cell culture medium and supplements.

-

Nuclear and cytoplasmic extraction buffers.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blot transfer system.

-

Primary antibodies (anti-NF-κB p65, anti-lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of GSTM for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.

-

Wash cells with ice-cold PBS and harvest.

-

Perform nuclear and cytoplasmic fractionation according to a standard protocol.

-

Determine the protein concentration of each fraction.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against NF-κB p65.

-

Probe with antibodies against nuclear (lamin B1) and cytoplasmic (GAPDH) markers to verify fractionation efficiency.

-

Incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions.

-

III. Modulation of Immune Cell Function and Cytokine Production

GSTM exerts profound effects on various immune cells, altering their function and the profile of secreted cytokines.

Dendritic Cells (DCs)

GSTM has been shown to suppress the differentiation and function of human dendritic cells derived from peripheral blood monocytes[3][4]. This includes a reduced expression of co-stimulatory molecules (CD80, CD86) and HLA molecules, leading to a diminished capacity to stimulate T-cells[3][4].

| Cell Surface Marker | Effect of GSTM | Cell Type | Reference |

| CD1a, CD83, CD80, CD86 | Decreased expression | Human monocyte-derived DCs | [3][4] |

| HLA-ABC, HLA-DR | Decreased expression | Human monocyte-derived DCs | [3][4] |

Experimental Workflow: Assessing GSTM Effects on Dendritic Cell Maturation

Caption: Workflow for studying the impact of GSTM on DC maturation and function.

Cytokine Production

GSTM modulates the production of several key cytokines involved in inflammation. The effects can be complex and dose-dependent, with both pro- and anti-inflammatory consequences reported.

| Cytokine | Effect of GSTM | Cell Type | Reference |

| IL-1 | Induced production | Thymocytes and PBMC accessory cells | [5] |

| IL-2 | Induced production and receptor expression | PHA-reactive thymocytes | [5] |

| TNF-α | Inhibition of LPS-stimulated production | Peripheral blood mononuclear cells | [6] |

| IL-12p70 | Markedly reduced production | Dendritic cells | [3][4] |

Experimental Protocol: Cytokine Measurement by ELISA

This protocol provides a general method for quantifying cytokine levels in cell culture supernatants.

-

Materials:

-

Cell culture of interest (e.g., PBMCs, dendritic cells).

-

GSTM solution.

-

Stimulant (e.g., LPS, PHA).

-

Commercially available ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate).

-

96-well ELISA plates.

-

Plate reader.

-

-

Procedure:

-

Culture cells and treat with GSTM at various concentrations, with or without a stimulant.

-

Incubate for a period sufficient to allow cytokine production (e.g., 24-48 hours).

-